

Physical properties of ethyl trichloroacetate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl trichloroacetate*

Cat. No.: *B166139*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl Trichloroacetate**

This guide provides a comprehensive overview of the key physical properties of **Ethyl trichloroacetate**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and presents it in a structured format, including generalized experimental protocols for the determination of these properties.

Chemical Identity

- Chemical Name: **Ethyl trichloroacetate**
- CAS Number: 515-84-4
- Molecular Formula: $C_4H_5Cl_3O_2$
- Molecular Weight: 191.44 g/mol
- Structure:

Physical Properties

The boiling point and density are crucial physical constants for the identification, purification, and handling of **Ethyl trichloroacetate**.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of **ethyl trichloroacetate** from multiple sources.

Physical Property	Value	Conditions
Boiling Point	168 °C	At standard atmospheric pressure (lit.) [1] [2] [3] [4] [5]
167.8 °C	At 760 mmHg [6]	
62 °C	At 1.6 kPa [6]	
Density	1.38 g/mL	Not specified
1.378 g/mL	At 25 °C (lit.) [2] [3] [4] [5]	
1.3836 g/mL	At 20 °C [6]	
1.447 g/cm ³	Not specified	
1.4500 g/cm ³	Not specified [7]	

Experimental Protocols

While specific experimental reports detailing the determination of these exact values for **ethyl trichloroacetate** are not readily available, the following are detailed, generalized methodologies commonly employed for such determinations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[8\]](#) For accurate determination, methods such as distillation, reflux, or the Thiele tube method are standard.[\[9\]](#)

Methodology: Distillation Method[\[9\]](#)

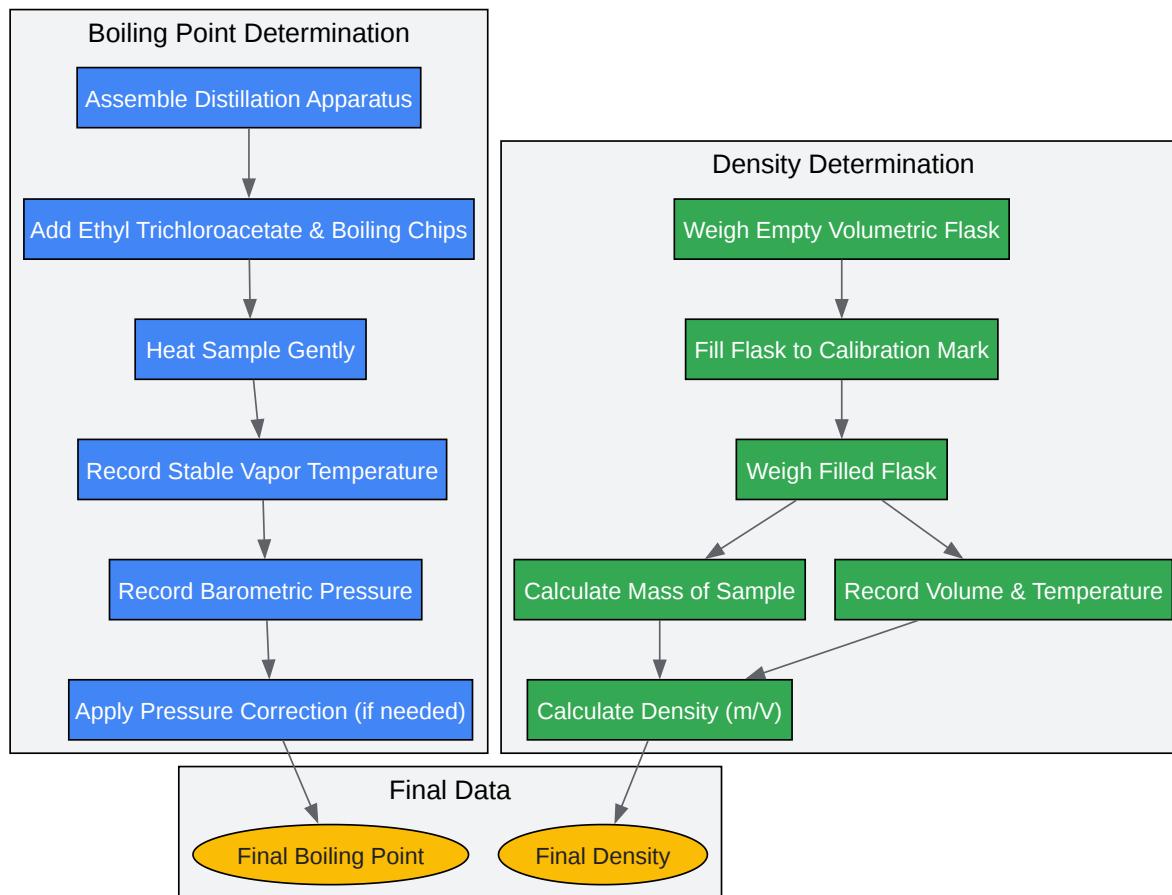
- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glass joints are securely fastened.

- Sample Preparation: Place approximately 5-10 mL of **ethyl trichloroacetate** into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.
- Heating: Gently heat the flask using a heating mantle or sand bath.[\[9\]](#)
- Data Collection: As the liquid boils and the vapor moves into the condenser, the temperature on the thermometer will rise and then stabilize. Record the temperature at which the vapor is continuously condensing and dripping into the collection flask. This stable temperature is the boiling point.
- Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume ($D = m/V$).
[\[10\]](#)

Methodology: Using a Pycnometer or Volumetric Flask


- Measure Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10.00 mL) on an analytical balance and record its mass (m_1).
- Fill with Sample: Carefully fill the volumetric flask with **ethyl trichloroacetate** up to the calibration mark. Ensure the meniscus is read correctly.
- Measure Mass of Filled Flask: Reweigh the filled flask and record the new mass (m_2).
- Calculate Mass of Sample: The mass of the **ethyl trichloroacetate** is the difference between the two measurements ($m_{\text{sample}} = m_2 - m_1$).
- Record Volume: The volume of the **ethyl trichloroacetate** is the calibrated volume of the flask (V_{sample}).

- Calculate Density: Calculate the density using the formula: $\text{Density} = \text{m_sample} / \text{V_sample}$.
- Temperature Control: Since density is temperature-dependent, the measurement should be carried out at a constant, recorded temperature, typically 20 °C or 25 °C.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **ethyl trichloroacetate**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 515-84-4 CAS MSDS (Ethyl trichloroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ethyl trichloroacetate | 515-84-4 [chemicalbook.com]
- 4. Ethyl trichloroacetate CAS#: 515-84-4 [m.chemicalbook.com]
- 5. cacheby.com [cacheby.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. media.neliti.com [media.neliti.com]
- To cite this document: BenchChem. [Physical properties of ethyl trichloroacetate (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166139#physical-properties-of-ethyl-trichloroacetate-boiling-point-density\]](https://www.benchchem.com/product/b166139#physical-properties-of-ethyl-trichloroacetate-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com